3,3'-Iminodipropionitrile
Overview
Description
3,3’-Iminodipropionitrile is an organic compound with the molecular formula C6H9N3. It is a clear, colorless to light yellow liquid that is soluble in water. This compound is known for its neurotoxic properties and has been extensively studied as a model for certain neurodegenerative diseases .
Mechanism of Action
Target of Action
The primary targets of 3,3’-Iminodipropionitrile (IDPN) are the vestibular and cochlear hair cells in the inner ear . These cells play a crucial role in maintaining balance and hearing. IDPN has been shown to kill these cells, disrupting normal vestibular function .
Mode of Action
IDPN interacts with its targets by causing neurotoxic effects . It leads to the accumulation of neurofilaments due to the interruption of slow axonal transport, resulting in the formation of proximal axonal swellings . This accumulation is followed by a progressive atrophy of the distal axon, secondary demyelination, and gliosis .
Biochemical Pathways
The biochemical pathways affected by IDPN involve the neurotransmitters, oxidative stress, and inflammation . The exact metabolic pathway for IDPN biodegradation involves cleavage of the imine bond in IDPN via nitrilase, nitrile hydratase, and amidase reactions .
Pharmacokinetics
It’s known that idpn is a synthetic nitrile and its toxicity can cause irreversible movement disorders .
Result of Action
The result of IDPN’s action is the induction of ototoxic and hepatotoxic effects , leading to irreversible movement disorders . In rodents, the loss of vestibular function results in balance-related deficits, including circling behavior, retropulsion, and head bobbing, as well as weight loss .
Action Environment
The action of IDPN can be influenced by environmental factors. For instance, it’s known to be moisture sensitive, and reaction with moisture may lead to a build-up of pressure in sealed bottles . It’s also combustible and incompatible with strong oxidizing agents . Therefore, the storage environment can significantly impact the stability and efficacy of IDPN.
Biochemical Analysis
Biochemical Properties
3,3’-Iminodipropionitrile is a neurotoxic compound that interacts with various biomolecules. It is known to cause a loss of hair cells in the vestibular epithelium of the inner ear in several species of both mammals and non-mammals
Cellular Effects
3,3’-Iminodipropionitrile has been reported to cause a dose-dependent loss of vestibular function in all sex and strain groups of mice . It induces a loss of outer hair cells and synapses between the inner hair cells and primary auditory neurons . The inner hair cells are spared from ototoxic damage .
Molecular Mechanism
The molecular mechanism of 3,3’-Iminodipropionitrile’s action is complex and multifactorial. It is suggested that the roles of neurotransmitters, oxidative stress, and inflammation are involved in the pathogenesis of 3,3’-Iminodipropionitrile-induced neurotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, 3,3’-Iminodipropionitrile exposure causes progressive loss of outer hair cells and synapses over time . Hearing loss consistent with cochlear synaptopathy precedes loss of outer hair cells and synapses and, moreover, recovers if 3,3’-Iminodipropionitrile exposure is stopped before morphological pathology occurs .
Dosage Effects in Animal Models
In animal models, the effects of 3,3’-Iminodipropionitrile vary with different dosages. It has been reported that hair cell loss and supporting cell loss after 3,3’-Iminodipropionitrile treatment is dose-dependent and results in dysfunction of the vestibular system .
Metabolic Pathways
It has been suggested that the compound may be metabolized through non-FMO pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Iminodipropionitrile can be synthesized through the reaction of acrylonitrile with ammonia. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
2CH2=CHCN+NH3→HN(CH2CH2CN)2
Industrial Production Methods: In industrial settings, the production of 3,3’-Iminodipropionitrile involves the use of large-scale reactors where acrylonitrile and ammonia are combined under specific temperature and pressure conditions. The reaction is monitored to optimize yield and purity .
Types of Reactions:
Oxidation: 3,3’-Iminodipropionitrile can undergo oxidation reactions, often resulting in the formation of nitrile oxides.
Reduction: Reduction of 3,3’-Iminodipropionitrile typically leads to the formation of amines.
Substitution: This compound can participate in substitution reactions, where one of the nitrile groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Substituted nitriles
Scientific Research Applications
3,3’-Iminodipropionitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is used to study neurodegenerative diseases due to its neurotoxic effects.
Medicine: Research involving 3,3’-Iminodipropionitrile helps in understanding the mechanisms of diseases like amyotrophic lateral sclerosis.
Industry: It is used in the production of various chemicals and intermediates.
Comparison with Similar Compounds
3-Aminopropionitrile: Similar in structure but lacks the iminodipropionitrile linkage.
Bis(2-cyanoethyl)amine: Another compound with similar nitrile groups but different overall structure.
Uniqueness: 3,3’-Iminodipropionitrile is unique due to its specific neurotoxic effects and its ability to model neurodegenerative diseases. Its structure allows it to interact with neurofilament proteins in a way that other similar compounds do not .
Properties
IUPAC Name |
3-(2-cyanoethylamino)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C6H9N3/c7-3-1-5-9-6-2-4-8/h9H,1-2,5-6H2 | |
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InChI Key |
SBAJRGRUGUQKAF-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCC#N)C#N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H9N3 | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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DSSTOX Substance ID |
DTXSID2041464 | |
Record name | 3,3'-Iminobispropanenitrile | |
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Molecular Weight |
123.16 g/mol | |
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Physical Description |
3,3'-iminodipropionitrile is a clear colorless liquid. (NTP, 1992), Colorless liquid; Sensitive to moisture; [HSDB] Yellow viscous liquid; [MSDSonline] | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Record name | beta,beta'-Iminodipropionitrile | |
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Boiling Point |
343 °F at 10 mmHg (NTP, 1992), 173 °C @ 10 mm Hg, BP: 205 °C @ 25 mm Hg | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Record name | BETA,BETA'-IMINODIPROPIONITRILE | |
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Flash Point |
230 °F (NTP, 1992), 110 °C | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Sol in water, ethanol, acetone, benzene | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Density |
1.02 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0165 @ 30 °C | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Vapor Density |
3.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (Air= 1) | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Vapor Pressure |
1 mmHg at 284 °F (NTP, 1992), 0.00361 [mmHg], Vapor pressure: 1 mm Hg @ 140 °C | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Mechanism of Action |
IDPN INDUCES MUCH OF ITS NEUROFILAMENT & AXONAL PATHOLOGY BY WAY OF A SELECTIVE INHIBITION OF SLOW AXOPLASMIC TRANSPORT., (3)H-URIDINE WAS SC INJECTED INTO MICE & AUTORADIOGRAPHS OF SPINAL GANGLIONS AT DIFFERENT INTERVALS PREPD. BY STATISTICAL ANALYSIS OF GRAIN COUNTS IT WAS FOUND THAT, IN NORMAL MICE 1 HR AFTER INJECTION OF PRECURSOR, MOST OF GRAINS WERE LOCALIZED OVER NUCLEUS, 24 HR LATER THEY HAD MIGRATED INTO CYTOPLASM. WHEN MICE RENDERED HYPERACTIVE BY IDPN, THERE WAS INCR LABELLING OF NUCLEAR & CYTOPLASMIC RNA AFTER 1 HR & DECR LABELLING AFTER 24 HR. STATE OF HYPERACTIVITY IS APPARENTLY ASSOC WITH INCR SYNTH & DISAPPEARANCE OF RNA FROM NEURONAL CELL BODIES., BIOGENIC AMINE MOST AFFECTED BY ADMIN TO RATS IN IP DAILY DOSES OF 300 MG/KG FOR 7 DAYS WAS SEROTONIN (5-HT). ON DAY 7, STRIATAL 5-HT LEVELS INCR & ITS METAB, 5-HYDROXYINDOLEACETIC ACID (5-HIAA) LEVELS DECR WHILE IN MEDULLA & MIDBRAIN, 5-HIAA LEVELS INCR. ON DAY 14, SIGNIFICANT REDUCTIONS IN BOTH 5-HT, THE MIDBRAIN, STRIATUM & CORTEX, & 5-HIAA, IN ALL REGIONS EXCEPT THE CORTEX WERE OBSERVED. NOREPINEPHRINE (NE) WAS MARKEDLY INCR IN MEDULLA, MIDBRAIN & STRIATUM ON DAY 7, WHEREAS ON DAY 14 IT WAS WITHIN NORMAL RANGE IN THESE SAME REGIONS. WITH EXCEPTION OF SLIGHT, BUT SIGNIFICANT, INCR IN CORTEX ON DAY 7, DOPAMINE LEVELS IN ALL REGIONS WERE RELATIVELY UNAFFECTED ON DAY 7 & 14., MALE RATS WERE INJECTED SC DAILY WITH 20 MG IDPN FOR 6 DAYS. NEUROLOGICAL SYNDROMES WERE PREVENTED BY L-THYROXINE 200 GAMMA SC. BRAIN GAMMA-AMINOBUTYRIC ACID (GABA) LEVELS INCR SIGNIFICANTLY. BRAIN GLUTAMIC & ASPARTIC ACID LEVELS WERE ALSO INCR, BUT THESE INCR WERE PREVENTED BY L-THYROXINE., For more Mechanism of Action (Complete) data for BETA,BETA'-IMINODIPROPIONITRILE (7 total), please visit the HSDB record page. | |
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Color/Form |
Colorless liquid | |
CAS No. |
111-94-4, 68412-52-2 | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
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Record name | 3,3′-Iminodipropionitrile | |
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Record name | BETA,BETA'-IMINODIPROPIONITRILE | |
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Melting Point |
21 °F (NTP, 1992), -5.50 °C | |
Record name | 3,3'-IMINODIPROPIONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20519 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BETA,BETA'-IMINODIPROPIONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.